molecular formula C13H12N2O B181322 N-(2-aminophenyl)benzamide CAS No. 721-47-1

N-(2-aminophenyl)benzamide

Cat. No. B181322
CAS RN: 721-47-1
M. Wt: 212.25 g/mol
InChI Key: RFDVMOUXHKTCDO-UHFFFAOYSA-N
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Description

“N-(2-aminophenyl)benzamide” is a compound with the CAS Number: 721-47-1 . It is used in the synthesis of secondary amides . It has been identified as an inhibitor of histone deacetylases (HDACs) and has shown antiproliferative activity against certain cancer cell lines .


Synthesis Analysis

An efficient method for synthesizing secondary amides has been developed using easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate . The strategy involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation .


Molecular Structure Analysis

The molecular weight of “N-(2-aminophenyl)benzamide” is 212.25 . For more detailed structural analysis, you may refer to resources like the Protein Data Bank or ChemSpider .


Chemical Reactions Analysis

“N-(2-aminophenyl)benzamide” has been used in the synthesis of secondary amides . The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .


Physical And Chemical Properties Analysis

“N-(2-aminophenyl)benzamide” is a powder with a melting point of 149-152°C .

Scientific Research Applications

1. Anticancer Properties

N-(2-aminophenyl)benzamide derivatives have shown promise as anticancer drugs, with specific compounds demonstrating significant antitumor activity. For instance, the compound MGCD0103 is an orally active histone deacetylase (HDAC) inhibitor with selective inhibition of HDACs 1-3 and 11, leading to cancer cell proliferation blockage, histone acetylation, and apoptosis induction (Zhou et al., 2008). Another study described various 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs as HDAC inhibitors that can induce hyperacetylation of histones and upregulate tumor suppressor expression, inhibiting the proliferation of human cancer cells (Fréchette et al., 2008).

2. Antioxidant Activity

Amino-substituted benzamide derivatives, including N-(2-aminophenyl)benzamide, have demonstrated potential as antioxidants. Their electrochemical oxidation mechanisms help understand their free radical scavenging activity. For instance, the electrochemical behavior of certain amino-substituted benzamides suggests a complex, pH-dependent oxidation process, with implications for their antioxidant activity (Jovanović et al., 2020).

3. Antimicrobial Properties

N-(2-aminophenyl)benzamide derivatives have been synthesized and evaluated for antimicrobial activities. For example, certain benzamide derivatives showed broad-spectrum activity against various microorganisms, including Staphylococcus aureus and Escherichia coli (Ertan et al., 2007).

4. Anticonvulsant Potential

Research has explored the anticonvulsant properties of N-(2-aminophenyl)benzamide derivatives. A study on retrobenzamides, including N-(aminophenyl)benzamides, indicated their potential as anticonvulsant agents, showing good efficacy in seizure models (Bourhim et al., 1997).

5. Biochemical Applications

N-(2-aminophenyl)benzamide derivatives have been used for biochemical research, including the synthesis of heterocyclic compounds like benzoxazoles and benzimidazoles, which have applications in various scientific fields (Ramana & Kantharaj, 1995).

Safety And Hazards

The safety information for “N-(2-aminophenyl)benzamide” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(2-aminophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDVMOUXHKTCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353948
Record name N-(2-aminophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminophenyl)benzamide

CAS RN

721-47-1
Record name N-(2-aminophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-aminophenyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.62 g (10 mmole) of N,N′-carbonyldiimidazole were added to a dimethyl sulfoxide (10 ml) solution including 1.12 g (10 mmole) of benzoic acid, followed by stirring at room temperature for 1 hour. After the addition of 2.16 g (20 mmole, 2 equivalents) of 1,2-phenylenediamine, 1.9 ml of trifluoroacetic acid were added dropwise at room temperature. After reaction had been further carried out at room temperature for 15 hours, a post-treatment was performed in the same manner as in Example 6 to obtain 1.27 g (yield: 59%) of N-(2-aminophenyl)benzamide.
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two
Quantity
2.16 g
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
353
Citations
MT La, BH Jeong, HK Kim - Bulletin of the Korean Chemical …, 2021 - Wiley Online Library
Histone deacetylases (HDACs) are promising therapeutic targets for cancer therapy because inhibition of HDACs triggers growth arrest or apoptosis of tumor cells. In the present study, …
Number of citations: 9 onlinelibrary.wiley.com
CM Marson, CJ Matthews, SJ Atkinson… - Journal of Medicinal …, 2015 - ACS Publications
A novel series of potent chiral inhibitors of histone deacetylase (HDAC) is described that contains an oxazoline capping group and a N-(2-aminophenyl)-benzamide unit. Among several …
Number of citations: 58 pubs.acs.org
CM Marson, CJ Matthews, E Yiannaki… - Journal of Medicinal …, 2013 - ACS Publications
The synthesis of a novel series of potent chiral inhibitors of histone deacetylase (HDAC) is described that contain a heterocyclic capping group and a N-(2-aminophenyl)benzamide unit …
Number of citations: 63 pubs.acs.org
DT Gerokonstantis, C Mantzourani… - Journal of Medicinal …, 2023 - ACS Publications
Inhibitors of histone deacetylases (HDACs) have received special attention as novel anticancer agents. Among various types of synthetic inhibitors, benzamides constitute an important …
Number of citations: 4 pubs.acs.org
N Kandakatla, G Ramakrishnan… - International Journal of …, 2012 - academia.edu
Histone deacetylase 2 is a promising target for drug intervention and its inhibitors are useful in treating cancer. QSAR (2D and 3D) studies were performed on a series of N-(2-…
Number of citations: 7 www.academia.edu
B Zhang, Q Zhang, Z Liu, N Wang, H Jin, F Liu… - …, 2020 - Wiley Online Library
Topoisomerase (Topo) and histone deacetylase (HDAC) are considered to be effective targets for the treatment of cancer. In this study, 16 new N‐(2‐aminophenyl)benzamide acridine …
N Kaur, K Singh - Research Journal of Pharmacy and …, 2014 - indianjournals.com
Inhibitors of HDACs are an important emerging class of drugs for the treatment of cancers. 3-Dimensional quantitative structure-activity relationship (3D-QSAR) studies were performed …
Number of citations: 8 www.indianjournals.com
S Fréchette, S Leit, SH Woo, G Lapointe… - Bioorganic & medicinal …, 2008 - Elsevier
The synthesis and biological evaluation of a variety of 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs is described. Some of these compounds were …
Number of citations: 23 www.sciencedirect.com
MR Berger, H Bischoff, E Fritschi, T Henne… - Cancer treatment …, 1985 - europepmc.org
The present paper describes 4-amino-N-(2'-aminophenyl) benzamide (GOE1734) with regard to synthesis; toxicity in mice, rats, and dogs; and differential therapeutic efficacy in slowly …
Number of citations: 43 europepmc.org
MD Reddy, AN Blanton, EB Watkins - The Journal of Organic …, 2017 - ACS Publications
Pd-catalyzed, selective, monoarylation of ortho-C–H bonds of various benzamides with aryl/heteroaryl iodides has been realized using N-(2-aminophenyl)acetamide (APA) as a new …
Number of citations: 46 pubs.acs.org

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